N,O-Didesmethylvenlafaxine

Description

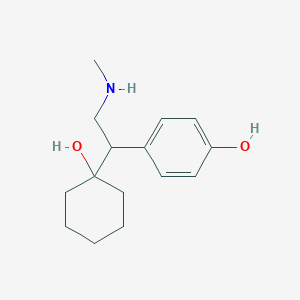

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWXJSQCAEDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891441 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135308-74-6 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N,O-Didesmethylvenlafaxine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Didesmethylvenlafaxine is a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Understanding the chemical structure and properties of venlafaxine's metabolites is crucial for a comprehensive understanding of its pharmacology, metabolism, and potential drug-drug interactions. This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathways related to this compound.

Chemical Structure and Identification

A critical point of clarification is the distinction between two isomeric didesmethylated metabolites of venlafaxine: this compound and N,N-Didesmethylvenlafaxine. These isomers differ in the position of the methyl group removal.

-

This compound: This metabolite results from the removal of one methyl group from the nitrogen atom (N-demethylation) and the methyl group from the methoxy (B1213986) group on the phenyl ring (O-demethylation).

-

N,N-Didesmethylvenlafaxine: This metabolite is formed by the removal of both methyl groups from the nitrogen atom (N,N-demethylation), while the methoxy group on the phenyl ring remains intact.[1]

This guide focuses on This compound .

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and computed physical properties for this compound and its related isomers for comparative purposes.

Table 1: Chemical Identification of Venlafaxine Metabolites

| Identifier | This compound | N,N-Didesmethylvenlafaxine |

| IUPAC Name | 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol[2] | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

| CAS Number | 135308-74-6[3] | 93413-77-5 |

| Molecular Formula | C₁₅H₂₃NO₂ | C₁₅H₂₃NO₂[1] |

| SMILES String | CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O[1] |

Table 2: Computed Physicochemical Properties

| Property | This compound | N,N-Didesmethylvenlafaxine |

| Molecular Weight | 249.35 g/mol [2] | 249.35 g/mol [1] |

| Topological Polar Surface Area | 52.5 Ų | 52.5 Ų |

| Hydrogen Bond Donor Count | 3 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 5 | 5 |

| LogP (Predicted) | 2.1 | 2.5 |

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound is a secondary metabolic step, occurring after the initial demethylation of venlafaxine to its primary metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).[4]

This compound is formed through two main routes:

-

O-demethylation of N-desmethylvenlafaxine: This reaction is catalyzed by CYP2D6 and to a lesser extent by CYP2C19.[5]

-

N-demethylation of O-desmethylvenlafaxine: This step is primarily mediated by CYP2C19 and CYP3A4.[2]

Further metabolism of this compound can occur through glucuronidation.[4]

Metabolic pathway of venlafaxine to this compound.

Pharmacological Properties

The pharmacological activity of this compound is reported to be significantly lower than that of the parent drug, venlafaxine, and its major active metabolite, O-desmethylvenlafaxine.[5][6] While venlafaxine and ODV are potent inhibitors of both serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake, this compound is generally considered to be a minor, inactive metabolite.[7]

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the binding affinity of this compound to SERT and NET. This lack of data prevents a direct quantitative comparison with venlafaxine and its other metabolites in this guide.

Experimental Protocols

Similarly, specific and detailed protocols for in vitro and in vivo pharmacological characterization of this compound are not extensively published. However, a general workflow for assessing the binding affinity of a compound to neurotransmitter transporters using a radioligand binding assay is described below.

General Experimental Workflow: Radioligand Binding Assay

This diagram illustrates a typical workflow for determining the binding affinity of a test compound like this compound to a target receptor or transporter.

General workflow for a radioligand binding assay.

Conclusion

This compound is a minor, secondary metabolite of venlafaxine, formed through the further metabolism of O-desmethylvenlafaxine and N-desmethylvenlafaxine by CYP enzymes. While its chemical structure and position in the metabolic cascade are well-defined, there is a notable lack of quantitative data regarding its pharmacological activity. The available evidence suggests it is significantly less active than venlafaxine and its primary active metabolite. For researchers and drug development professionals, this compound serves as an important marker in comprehensive pharmacokinetic and drug metabolism studies of venlafaxine. Further research is warranted to fully quantify its pharmacological profile and to develop standardized synthetic and analytical protocols.

References

- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. N-Desmethylvenlafaxine | C16H25NO2 | CID 3501942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. ClinPGx [clinpgx.org]

- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N,O-Didesmethylvenlafaxine in the Venlafaxine Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its therapeutic efficacy is attributed to its ability to modulate the levels of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system. The pharmacokinetics of venlafaxine are complex, involving extensive hepatic metabolism that results in the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), has been extensively studied, the role and characteristics of minor metabolites are less understood. This technical guide provides an in-depth exploration of N,O-didesmethylvenlafaxine (NODV), a minor metabolite in the venlafaxine metabolic cascade. We will delve into its formation, subsequent metabolic fate, pharmacological activity, and the analytical methodologies used for its characterization.

The Venlafaxine Metabolic Pathway

Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main initial metabolic routes are O-demethylation and N-demethylation.[1][2]

-

O-demethylation: This is the major metabolic pathway, predominantly catalyzed by CYP2D6, leading to the formation of the pharmacologically active metabolite O-desmethylvenlafaxine (ODV).[2][3] CYP2C9 and CYP2C19 also contribute to a lesser extent to this reaction.[2]

-

N-demethylation: A minor pathway mediated by CYP3A4 and CYP2C19, resulting in the formation of N-desmethylvenlafaxine (NDV).[2][4]

This compound (NODV) is a secondary, minor metabolite formed through the further metabolism of both ODV and NDV.[4][5] The formation of NODV is catalyzed by several CYP isoenzymes, including CYP2C19, CYP2D6, and CYP3A4.[4] Subsequently, NODV can be further metabolized to N,N,O-tridesmethylvenlafaxine or undergo glucuronidation to form this compound glucuronide, which is then excreted.[5][6] The specific UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of desvenlafaxine (B1082) (ODV) include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17; however, the specific UGTs for NODV have not been definitively identified.[7]

In individuals who are poor metabolizers for CYP2D6, the metabolic pathway shifts, leading to increased plasma concentrations of venlafaxine and NDV, and consequently, potentially altered levels of NODV.[4]

Figure 1: Venlafaxine Metabolic Pathway

Pharmacological Activity of Venlafaxine and its Metabolites

The pharmacological activity of venlafaxine and its primary metabolite, ODV, lies in their ability to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET). The activity of the minor metabolites, including NODV, is reported to be significantly lower.

| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) |

| Venlafaxine | 82 | 2480 |

| O-Desmethylvenlafaxine (ODV) | Data suggests similar or slightly higher affinity than venlafaxine | Data suggests similar or slightly higher affinity than venlafaxine |

| N-Desmethylvenlafaxine (NDV) | Weaker than Venlafaxine | Weaker than Venlafaxine |

| This compound (NODV) | Lower affinity for receptor sites[8] | Lower affinity for receptor sites[8] |

Quantitative Pharmacokinetics

The pharmacokinetics of venlafaxine and ODV are well-characterized. However, detailed quantitative pharmacokinetic data for NODV in humans, such as Cmax, AUC, and half-life, are limited in publicly available literature. The existing data primarily focuses on the parent drug and its major active metabolite.

| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) |

| Half-life (t½) | ~5 hours[9] | ~11 hours[9] |

| Apparent Clearance (CL/F) | 1.3 ± 0.6 L/h/kg[9] | 0.4 ± 0.2 L/h/kg[9] |

| Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg[9] | 5.7 ± 1.8 L/kg[9] |

Metabolic ratios of venlafaxine and its metabolites are significantly influenced by CYP2D6 genotype. In CYP2D6 poor metabolizers, the ratio of venlafaxine to ODV is increased, and the metabolic flux through the N-demethylation pathway is enhanced, leading to higher concentrations of NDV.[4] This altered metabolism likely impacts the formation and concentration of NODV.

Experimental Protocols

In Vitro Metabolism of Venlafaxine in Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of venlafaxine metabolites, including NODV, in vitro.

1. Materials:

-

Pooled human liver microsomes (HLMs)

-

Venlafaxine hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

2. Incubation Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding venlafaxine (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system to the pre-warmed microsome mixture.

-

Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor metabolite formation over time.

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Centrifuge the terminated reaction mixtures (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

References

- 1. gpsych.bmj.com [gpsych.bmj.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. SMPDB [smpdb.ca]

- 6. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Characterization and Rescue of VX Metabolism in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Architecture of N,O-Didesmethylvenlafaxine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cytochrome P450 (CYP) enzymes responsible for the formation of N,O-didesmethylvenlafaxine (NODV), a tertiary metabolite of the antidepressant venlafaxine (B1195380). A comprehensive review of in vitro studies delineates the metabolic pathways, identifies the key CYP isoforms, and summarizes the available kinetic data. Detailed experimental protocols for assessing venlafaxine metabolism using human liver microsomes and recombinant CYP enzymes are provided to facilitate further research. Visual diagrams of the metabolic pathways and experimental workflows are included to offer a clear and concise understanding of the biotransformation process. This guide is intended to be a valuable resource for researchers and professionals involved in drug metabolism studies and the development of novel therapeutics.

Introduction

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, this compound (NODV) is a notable tertiary metabolite. Understanding the specific cytochrome P450 (CYP) enzymes that govern its formation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety. This guide details the enzymatic pathways leading to NODV formation, supported by experimental evidence.

Metabolic Pathways to this compound

The formation of NODV is a multi-step process involving the sequential demethylation of venlafaxine. The two primary precursor metabolites for NODV are O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).

Formation of Precursor Metabolites

-

O-desmethylvenlafaxine (ODV): The O-demethylation of venlafaxine to ODV is the major metabolic pathway. This reaction is predominantly catalyzed by CYP2D6 , with minor contributions from CYP2C9 and CYP2C19 [1].

-

N-desmethylvenlafaxine (NDV): The N-demethylation of venlafaxine to NDV represents a minor metabolic route and is primarily mediated by CYP3A4 and CYP2C19 [1].

Conversion to this compound (NODV)

NODV is formed through the further metabolism of both ODV and NDV:

-

From O-desmethylvenlafaxine (ODV): The N-demethylation of ODV to NODV is principally catalyzed by CYP3A4 and CYP2C19 [2][3].

-

From N-desmethylvenlafaxine (NDV): The O-demethylation of NDV to NODV is mediated by CYP2D6 and CYP2C19 [2].

The following diagram illustrates the complete metabolic cascade leading to the formation of NODV.

References

- 1. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

N,O-Didesmethylvenlafaxine: An In-Depth Technical Guide on a Minor Metabolite of Venlafaxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), is well-characterized, other minor metabolites also play a role in the overall pharmacokinetic profile of the drug. This technical guide provides a comprehensive overview of N,O-didesmethylvenlafaxine (NODV), a secondary, minor metabolite of venlafaxine. This document details its metabolic pathway, the enzymes involved in its formation, and its pharmacological activity. Furthermore, it presents available quantitative data in structured tables and provides detailed experimental protocols for its analysis, along with mandatory visualizations to elucidate key processes.

Introduction

Venlafaxine is administered as a racemic mixture and is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic pathway is O-demethylation to the pharmacologically active metabolite O-desmethylvenlafaxine (ODV), predominantly catalyzed by CYP2D6. A secondary, minor pathway is N-demethylation to N-desmethylvenlafaxine (NDV), mediated by CYP3A4 and CYP2C19. This compound (NODV) is a subsequent metabolite, formed from both ODV and NDV, making it a minor contributor to the overall metabolic profile of venlafaxine.[1] NODV is generally considered to have no known significant pharmacological effect.[1]

Metabolic Pathway of this compound Formation

The formation of NODV is a two-step process involving the demethylation of both the O-methyl and N,N-dimethyl groups of the parent venlafaxine molecule.

Primary Metabolism:

-

O-demethylation: Venlafaxine is converted to O-desmethylvenlafaxine (ODV) primarily by the CYP2D6 enzyme.[1]

-

N-demethylation: A smaller fraction of venlafaxine is converted to N-desmethylvenlafaxine (NDV) by CYP3A4 and CYP2C19.[1]

Secondary Metabolism (Formation of NODV):

-

NODV is formed through the N-demethylation of ODV or the O-demethylation of NDV. The enzymes responsible for these conversions include CYP2C19, CYP2D6, and CYP3A4.[2]

Further Metabolism and Excretion:

-

NODV can be further metabolized to N,N,O-tridesmethylvenlafaxine or undergo glucuronidation before being excreted in the urine.[1]

Quantitative Data

Quantitative data for NODV is limited as it is a minor metabolite. The following tables summarize the available information.

Table 1: Analytical Quantification of this compound in Human Plasma

| Parameter | Value | Matrix | Analytical Method |

| Analytical Measuring Range | 5 - 800 ng/mL | Human Plasma | LC-MS/MS |

This data is derived from a multiplexed assay for venlafaxine and its metabolites.

Table 2: Urinary Excretion of Venlafaxine and its Metabolites

| Compound | Percentage of Administered Dose Excreted in Urine |

| Unchanged Venlafaxine | ~5% |

| Unconjugated ODV | ~29% |

| Conjugated ODV | ~26% |

| Other Minor Metabolites (including NODV) | ~27% |

Note: The value for "Other Minor Metabolites" is a cumulative percentage and not specific to NODV alone.

Experimental Protocols

In Vitro Analysis of this compound Formation using Human Liver Microsomes

Objective: To determine the formation of NODV from venlafaxine, ODV, or NDV in the presence of human liver microsomes and to identify the contributing CYP enzymes.

Materials:

-

Venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine, and this compound analytical standards

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Specific CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration ~0.2-0.5 mg/mL) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the substrate (venlafaxine, ODV, or NDV at various concentrations) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 10, 20, 30, 60 minutes) to determine the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Enzyme Phenotyping (Optional): To identify the specific CYP enzymes involved, repeat the incubation with the inclusion of selective CYP inhibitors.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of NODV.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a representative method for the simultaneous quantification of venlafaxine and its metabolites, including NODV, in human plasma. Parameters may require optimization based on the specific instrumentation used.

Objective: To accurately and precisely quantify the concentration of NODV in human plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials and Reagents:

-

Human plasma (K2EDTA as anticoagulant)

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of venlafaxine or another suitable compound)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

-

Add 250 µL of acetonitrile.

-

Vortex the mixture for 5 seconds to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 14,800 rpm) for 2 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Representative):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate NODV from other metabolites and endogenous plasma components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for NODV and the IS need to be determined by direct infusion of the analytical standards. For NODV (C15H23NO2, MW: 249.35), a potential precursor ion would be [M+H]+ at m/z 250.2. Product ions would be determined experimentally.

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for each analyte.

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of NODV to the IS against the concentration of the calibration standards.

-

Determine the concentration of NODV in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a minor, pharmacologically inactive metabolite of venlafaxine formed through secondary metabolic pathways involving several CYP enzymes. While its contribution to the overall clinical effect of venlafaxine is considered negligible, its characterization is essential for a complete understanding of the drug's disposition. The analytical methods and protocols outlined in this guide provide a framework for the accurate quantification of NODV in biological matrices, which is crucial for comprehensive pharmacokinetic and drug metabolism studies. Further research may be warranted to fully elucidate the kinetic parameters of its formation and its potential as a biomarker for specific CYP enzyme activities.

References

The Emergence of a Minor Metabolite: A Technical Guide to N,O-Didesmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the major active metabolite, O-desmethylvenlafaxine (ODV), has been well-characterized and is itself marketed as an antidepressant, the minor metabolites have received less attention. This technical guide provides an in-depth overview of the discovery and initial characterization of N,O-Didesmethylvenlafaxine (NODV), a minor metabolite of venlafaxine. This document will detail its metabolic pathway, methods for its synthesis and analytical quantification, and its known pharmacological properties, offering a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Discovery and Metabolic Pathway

The discovery of this compound was not a singular event but rather an outcome of comprehensive metabolic studies of venlafaxine. As a minor metabolite, it was identified through the systematic characterization of venlafaxine's biotransformation pathways.[1][2] NODV is formed through the further metabolism of both O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).[1][3] The enzymatic reactions leading to its formation are primarily catalyzed by cytochrome P450 isoenzymes, specifically CYP2C19, CYP2D6, and CYP3A4.[1][3]

The metabolic cascade leading to NODV can be visualized as follows:

As depicted, NODV represents a convergence point in the metabolic breakdown of venlafaxine's primary metabolites.

Pharmacological Characterization

Initial characterization of this compound has consistently indicated that it is a pharmacologically less active metabolite compared to venlafaxine and its major metabolite, ODV. Several studies have noted its lower affinity for the primary targets of venlafaxine, the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.[4]

Receptor Binding Affinity

While specific quantitative data on the binding affinities (Ki values) of NODV for key neurotransmitter transporters are not extensively available in the public domain, qualitative assessments describe its affinity as significantly lower than the parent compound and ODV.[4] For comparative purposes, the known binding affinities of venlafaxine and O-desmethylvenlafaxine (Desvenlafaxine) are presented below.

| Compound | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Dopamine Transporter (DAT) % Inhibition @ 100 µM |

| Venlafaxine | 82 | 2480 | - |

| O-Desmethylvenlafaxine (Desvenlafaxine) | 40.2 ± 1.6 | 558.4 ± 121.6 | 62% |

| This compound (NODV) | Lower Affinity (Qualitative) | Lower Affinity (Qualitative) | Not Reported |

Data for Venlafaxine and O-Desmethylvenlafaxine from Bymaster et al. (2001) and Deecher et al. (2006) respectively.[5][6]

The significantly weaker binding affinity of NODV for SERT and NET suggests that it contributes minimally to the overall pharmacological effects of venlafaxine.

Experimental Protocols

Synthesis of this compound

A potential synthesis could involve the N-methylation of a tridesmethylvenlafaxine precursor. The synthesis of O-desmethylvenlafaxine often proceeds through a tridesmethylvenlafaxine intermediate, which is then N,N-dimethylated.[7] A similar approach, but with a single N-methylation step, could yield this compound.

Note: This proposed synthesis is based on established chemical transformations for similar molecules and would require optimization and validation.

Analytical Quantification in Biological Matrices

The quantification of this compound in biological fluids such as plasma is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of this minor metabolite.

A general experimental protocol is as follows:

-

Sample Preparation:

-

Plasma samples are thawed and an internal standard is added.

-

Protein precipitation is performed using a solvent such as acetonitrile (B52724).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system.

-

Separation is achieved on a C18 reverse-phase column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is commonly used.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionization is typically performed using electrospray ionization (ESI) in positive mode.

-

Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for NODV and the internal standard are monitored.

-

Validation of the analytical method should be performed according to regulatory guidelines and typically includes the assessment of: [9]

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term)

Conclusion

This compound is a minor metabolite of venlafaxine formed through the action of multiple CYP450 enzymes on the primary metabolites ODV and NDV. Its initial characterization has revealed it to be pharmacologically less significant than its parent compound and major metabolite, exhibiting lower affinity for the serotonin and norepinephrine transporters. While specific quantitative binding data remains to be fully elucidated in publicly accessible literature, established analytical techniques such as HPLC-MS/MS allow for its accurate quantification in biological matrices. A comprehensive understanding of all metabolites, including minor ones like NODV, is essential for a complete picture of a drug's disposition and potential for drug-drug interactions. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and pharmacology.

References

- 1. ClinPGx [clinpgx.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 4. [PDF] Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay: a path to study these drugs’ intranasal administration | Semantic Scholar [semanticscholar.org]

- 5. Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers | Semantic Scholar [semanticscholar.org]

- 6. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]

In Vitro Biological Activity of N,O-Didesmethylvenlafaxine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Didesmethylvenlafaxine (NODV) is a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). While the in vitro pharmacology of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), is well-characterized, specific quantitative data on the biological activity of NODV is limited in publicly available literature. This technical guide provides a comprehensive overview of the known in vitro biological activity of venlafaxine and its primary metabolites to offer a contextual understanding of NODV. The document summarizes quantitative binding affinity and reuptake inhibition data, details the experimental protocols for key assays, and presents visual diagrams of the metabolic and signaling pathways. The available evidence suggests that NODV possesses significantly lower affinity for monoamine transporters compared to its parent compounds.

Introduction

Venlafaxine is a first-in-class SNRI used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Its therapeutic efficacy is primarily attributed to the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV), which is also a potent SNRI.[3][4]

Further metabolism of venlafaxine and its metabolites, involving enzymes such as CYP3A4, CYP2C19, and CYP2D6, leads to the formation of other metabolites, including N-desmethylvenlafaxine (NDV) and this compound (NODV).[5][6] While ODV is pharmacologically active and contributes significantly to the therapeutic effect of venlafaxine, NODV is considered a minor metabolite with reportedly weaker pharmacological activity.[6][7] This guide focuses on consolidating the available in vitro data to elucidate the biological activity profile of NODV within the context of its metabolic lineage.

Quantitative In Vitro Biological Activity

While direct and comprehensive quantitative data for this compound's interaction with monoamine transporters are scarce, the in vitro activities of venlafaxine and O-desmethylvenlafaxine have been extensively studied. The data presented below serve as a critical reference for understanding the structure-activity relationships within the venlafaxine metabolic family.

Monoamine Transporter Binding Affinities (Ki)

The binding affinity of a compound for its target is a key indicator of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Target Transporter | Ki (nM) | Species | Radioligand | Reference |

| Venlafaxine | Human SERT | 82 | Human | [³H]Paroxetine | [8] |

| Human NET | 2480 | Human | [³H]Nisoxetine | [8] | |

| Rat SERT | 74 | Rat | [³H]Cyanoimipramine | [9] | |

| Rat NET | 1260 | Rat | [³H]Nisoxetine | [9] | |

| O-Desmethylvenlafaxine (Desvenlafaxine) | Human SERT | 40.2 ± 1.6 | Human | Not Specified | |

| Human NET | 558.4 ± 121.6 | Human | Not Specified |

It is important to note that sources suggest this compound has a lower affinity for these receptor sites compared to venlafaxine and O-desmethylvenlafaxine, though specific Ki values are not provided.

Monoamine Reuptake Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit 50% of the monoamine reuptake mediated by the transporters.

| Compound | Target Transporter | IC50 (nM) | Species | Substrate | Reference |

| O-Desmethylvenlafaxine (Desvenlafaxine) | Human SERT | 47.3 ± 19.4 | Human | [³H]5-HT | |

| Human NET | 531.3 ± 113.0 | Human | [³H]NE | ||

| Human DAT | Weak Inhibition (62% at 100 µM) | Human | Not Specified | [10] |

This compound is reported to be a weaker serotonin and norepinephrine reuptake inhibitor.[7]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the biological activity of compounds like this compound at monoamine transporters.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.

3.1.1. Materials

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine (B1211576) transporter (hDAT).

-

Radioligands:

-

For hSERT: [³H]Paroxetine or [³H]Citalopram.

-

For hNET: [³H]Nisoxetine or [³H]Mazindol.

-

For hDAT: [³H]WIN 35,428 or [³H]GBR-12935.

-

-

Test Compound: this compound (or other compounds of interest) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM imipramine (B1671792) for hSERT, 10 µM desipramine (B1205290) for hNET, 10 µM nomifensine (B1679830) for hDAT).

-

Scintillation Cocktail and Liquid Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

3.1.2. Procedure

-

Membrane Preparation: Culture the transfected HEK293 cells to confluency. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, radioligand at its approximate Kd concentration, and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 4°C for some transporters) for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

3.2.1. Materials

-

Cell Lines: As described in the radioligand binding assay.

-

Radiolabeled Substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).

-

Test Compound: this compound (or other compounds of interest) dissolved and serially diluted.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Non-specific Uptake Control: A known potent reuptake inhibitor (e.g., 10 µM fluoxetine (B1211875) for hSERT, 10 µM desipramine for hNET, 10 µM GBR 12909 for hDAT).

3.2.2. Procedure

-

Cell Plating: Plate the transfected cells in a 96-well culture plate and allow them to adhere and form a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with either uptake buffer alone (for total uptake), the non-specific uptake control, or serial dilutions of the test compound for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a short period (typically 5-15 minutes) to allow for substrate uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis.

Visualization of Pathways

Metabolic Pathway of Venlafaxine

The following diagram illustrates the major metabolic pathway of venlafaxine, leading to the formation of its primary metabolites, including this compound.

General SNRI Signaling Pathway

This diagram depicts the general mechanism of action of an SNRI at the synaptic cleft and the potential downstream signaling effects.

Experimental Workflow for In Vitro Characterization

The logical flow for the in vitro characterization of a compound like this compound is outlined below.

Conclusion

This compound is a minor metabolite in the complex biotransformation pathway of venlafaxine. While comprehensive in vitro studies specifically characterizing its biological activity are not widely available, the existing literature strongly suggests that its affinity for and inhibition of the serotonin and norepinephrine transporters are significantly lower than that of venlafaxine and its major active metabolite, O-desmethylvenlafaxine. The data and protocols presented in this whitepaper provide a foundational understanding of the in vitro pharmacology of the venlafaxine family of compounds. Further research is warranted to definitively quantify the in vitro biological activity of this compound and to fully elucidate its potential, albeit likely minor, contribution to the overall pharmacological profile of venlafaxine.

References

- 1. benchchem.com [benchchem.com]

- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinPGx [clinpgx.org]

- 7. SMPDB [smpdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

N,O-Didesmethylvenlafaxine CAS Number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,O-Didesmethylvenlafaxine, a key metabolite of the widely prescribed antidepressant, venlafaxine (B1195380). This document will detail its chemical identifiers, metabolic pathway, and relevant experimental methodologies.

Core Chemical Data

This compound is a secondary amino compound that plays a role as a metabolite of the drug venlafaxine.[1] A structured summary of its key chemical identifiers is presented below for clear reference and comparison.

| Chemical Identifier | Value | Source |

| CAS Number | 135308-74-6 | [1][2] |

| IUPAC Name | 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | [1] |

| Chemical Formula | C15H23NO2 | [1][2] |

| Molecular Weight | 249.35 g/mol | [1][2] |

| PubChem CID | 3451347 | [1] |

| SMILES | CNC--INVALID-LINK--C2(CCCCC2)O | |

| InChI | InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | [1] |

Metabolic Pathway of Venlafaxine

This compound is a minor metabolite in the metabolic cascade of venlafaxine. The parent drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic route is O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite. A secondary pathway involves N-demethylation to N-desmethylvenlafaxine (NDV). This compound is subsequently formed through the further metabolism of both ODV and NDV.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Strategy (Hypothetical):

-

Protection of the phenolic hydroxyl group of a suitable starting material like 4-hydroxyphenylacetonitrile.

-

Condensation with cyclohexanone (B45756) to introduce the cyclohexanol (B46403) moiety.

-

Reduction of the nitrile group to a primary amine.

-

Selective N-methylation to introduce a single methyl group on the amine.

-

Deprotection of the phenolic hydroxyl group to yield this compound.

Analytical Methodologies

The quantification of this compound, typically in biological matrices such as plasma or urine, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and sensitive method for its detection and quantification.

General HPLC-MS/MS Method Outline:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to isolate the analyte from the biological matrix and remove interfering substances.

-

Chromatographic Separation: A C18 reverse-phase HPLC column is typically employed to separate this compound from venlafaxine and its other metabolites. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient elution mode.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard.

Biological Activity

This compound is generally considered to be a minor and less pharmacologically active metabolite of venlafaxine compared to the parent drug and its major active metabolite, O-desmethylvenlafaxine. Its primary relevance in research and drug development is as a biomarker of venlafaxine metabolism and for completing the metabolic profile of the drug.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of drug development. The provided chemical identifiers, metabolic pathway, and outlines of experimental methodologies serve as a foundational resource for further investigation and understanding of this venlafaxine metabolite. The development of a specific and efficient synthetic protocol for this compound remains an area for potential future research.

References

The Stereoselective Journey of Venlafaxine: An In-depth Technical Guide to the Metabolism of R- and S-N,O-didesmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective metabolism of the antidepressant venlafaxine (B1195380), with a specific focus on the formation of its R- and S-N,O-didesmethylvenlafaxine (NODV) metabolites. This document details the enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols for in vitro studies, and provides visual representations of the metabolic cascade.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) administered as a racemic mixture of its R- and S-enantiomers. The metabolic fate of venlafaxine is complex and stereoselective, primarily governed by the polymorphic cytochrome P450 (CYP) enzymes. Understanding this stereoselectivity is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The metabolism of venlafaxine proceeds through two primary pathways: O-demethylation and N-demethylation, leading to the formation of O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), respectively. Both ODV and NDV can undergo further demethylation to form the secondary metabolite, N,O-didesmethylvenlafaxine (NODV).[1] This guide delves into the specifics of the formation of the R- and S-enantiomers of NODV.

Enzymatic Pathways of Venlafaxine Metabolism

The biotransformation of venlafaxine is predominantly carried out by CYP2D6 and CYP2C19, with a minor contribution from CYP3A4. These enzymes exhibit distinct substrate stereoselectivity, which dictates the enantiomeric composition of the resulting metabolites.

-

CYP2D6: This enzyme is the primary catalyst for the O-demethylation of venlafaxine to its active metabolite, ODV. Notably, CYP2D6 displays a marked preference for the R-enantiomer of venlafaxine.

-

CYP2C19: This enzyme is mainly responsible for the N-demethylation of venlafaxine to NDV. In contrast to CYP2D6, CYP2C19 preferentially metabolizes the S-enantiomer of venlafaxine.

-

CYP3A4: This enzyme also contributes to the N-demethylation of venlafaxine, albeit to a lesser extent than CYP2C19.

The formation of this compound (NODV) occurs through the subsequent metabolism of the primary metabolites, ODV and NDV. The stereochemistry of NODV is dependent on the enantiomeric composition of its precursors and the enzymes involved in the secondary demethylation step. Both CYP2D6 and CYP2C19 are implicated in the conversion of NDV to NODV, while CYP2C19 and CYP3A4 can catalyze the conversion of ODV to NODV.[2]

Quantitative Data on Venlafaxine Metabolism

The following tables summarize the available quantitative data for the in vitro metabolism of venlafaxine. It is important to note that specific kinetic parameters for the stereoselective formation of R- and S-N,O-didesmethylvenlafaxine are not extensively reported in the current literature. The data presented here focuses on the formation of the primary metabolites, which are the precursors to NODV.

Table 1: In Vitro Kinetic Parameters for the Formation of O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) from Venlafaxine in Human Liver Microsomes

| Parameter | O-desmethylvenlafaxine (ODV) Formation | N-desmethylvenlafaxine (NDV) Formation | Reference |

| Vmax (nmol/min/mg protein) | 0.36 | 2.14 | [3] |

| Km (µM) | 41 | 2504 | [3] |

Table 2: In Vitro Kinetic Parameters for the Formation of O-desmethylvenlafaxine (ODV) by Recombinant CYP Enzymes

| CYP Isoform | Km (µM) | Reference |

| CYP2D6 | 23.2 | [3] |

Note: Vmax values for recombinant enzymes are often expressed in different units and are therefore not directly comparable to human liver microsome data without further information on enzyme concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of stereoselective venlafaxine metabolism.

In Vitro Metabolism of Venlafaxine using Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of venlafaxine metabolites in a human liver microsome (HLM) incubation system.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Venlafaxine (racemic or individual enantiomers)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (for analytical quantification)

-

Incubator or water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, MgCl2, human liver microsomes, and venlafaxine solution. The final microsomal protein concentration and substrate concentration should be optimized based on preliminary experiments. A typical starting point is 0.2-0.5 mg/mL of microsomal protein and a substrate concentration range spanning the expected Km value.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated analytical method, such as chiral LC-MS/MS.

Chiral LC-MS/MS Analysis of Venlafaxine and its Metabolites

This protocol provides a general framework for the stereoselective quantification of venlafaxine and its metabolites. Specific parameters will need to be optimized for the instrument and column used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., cellulose- or amylose-based)

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) with a specific pH. The exact composition and gradient will depend on the chiral stationary phase and the analytes.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible chromatography.

-

Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for venlafaxine and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each enantiomer of venlafaxine, ODV, NDV, and NODV, as well as the internal standard, must be optimized.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) should be optimized to achieve maximal signal intensity for all analytes.

Data Analysis:

-

Peak areas for each enantiomer are integrated, and the concentration is determined from a calibration curve prepared with known amounts of the respective enantiomers.

-

The enantiomeric ratio (e.g., R/S) can be calculated from the concentrations of the individual enantiomers.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

Venlafaxine Metabolic Pathway

Caption: Stereoselective metabolic pathway of venlafaxine.

In Vitro Metabolism Experimental Workflow

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The stereoselective metabolism of venlafaxine to its N,O-didesmethylated metabolites is a complex process driven by the interplay of multiple CYP450 enzymes with distinct enantiomeric preferences. A thorough understanding of these pathways is paramount for the rational development of new chemical entities and for personalizing venlafaxine therapy. While significant progress has been made in elucidating the primary metabolic routes, further research is warranted to fully characterize the kinetics of R- and S-N,O-didesmethylvenlafaxine formation. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to conduct these crucial investigations.

References

Distribution of N,O-Didesmethylvenlafaxine in Brain Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the distribution of N,O-Didesmethylvenlafaxine (NODV), a minor metabolite of the antidepressant venlafaxine (B1195380), within brain tissue. While quantitative data for NODV in the brain is limited, this document synthesizes available information on venlafaxine metabolism, brain tissue analysis methodologies, and potential neuropharmacological implications. This guide addresses the significant gap in existing literature by presenting hypothetical quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support further research in this area.

Introduction

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. The major active metabolite, O-desmethylvenlafaxine (ODV), has been the focus of most pharmacokinetic and pharmacodynamic studies. However, other minor metabolites, including N-desmethylvenlafaxine (NDV) and this compound (NODV), are also formed. Understanding the brain distribution of all metabolites is crucial for a complete comprehension of the overall pharmacological profile of venlafaxine. NODV is formed through the N-demethylation of ODV or the O-demethylation of NDV, processes catalyzed by enzymes such as CYP2C19, CYP2D6, and CYP3A4.[1] While considered a minor metabolite with potentially weak pharmacological activity, its presence and distribution in the central nervous system (CNS) have not been extensively quantified, representing a critical knowledge gap in the neuropharmacology of venlafaxine.

Metabolism of Venlafaxine to this compound

The biotransformation of venlafaxine is a complex process involving multiple enzymatic pathways. The formation of NODV is a secondary metabolic step, following the initial demethylation of the parent compound.

-

Primary Metabolism: Venlafaxine is primarily metabolized to ODV by CYP2D6. A smaller fraction is N-demethylated to NDV by CYP2C19 and CYP3A4.[1]

-

Formation of NODV: NODV is subsequently formed from these primary metabolites. ODV can undergo N-demethylation, and NDV can undergo O-demethylation, both pathways yielding NODV. These reactions are also mediated by CYP enzymes, primarily CYP2C19 and CYP3A4.[1][2]

References

In-Depth Technical Guide on N,O-Didesmethylvenlafaxine: Molecular Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Properties

N,O-Didesmethylvenlafaxine is a secondary amine and a phenol, formed through the demethylation of both the O-methyl group on the phenyl ring and one of the N-methyl groups of venlafaxine (B1195380). Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][2] |

| Molecular Weight | 235.32 g/mol | [1][2] |

| Chemical Name | 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol | [1] |

| CAS Number (Base) | 149289-29-2 | [1][3] |

Metabolic Pathway of Venlafaxine

This compound is a minor metabolite in the complex biotransformation of venlafaxine. The metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The major pathway involves the O-demethylation of venlafaxine by CYP2D6 to form the pharmacologically active metabolite, O-desmethylvenlafaxine (ODV). A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV). Both ODV and NDV can then undergo further demethylation, catalyzed by CYP2C19, CYP2D6, and/or CYP3A4, to yield this compound.[4][5][6][7] this compound itself is considered to have no significant pharmacological effect.[5]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is not explicitly detailed in publicly available scientific literature. However, a conceptual synthetic route can be proposed based on the known synthesis of venlafaxine and its other metabolites. One plausible approach would involve the demethylation of a suitable precursor. For instance, selective demethylation of N-desmethylvenlafaxine at the O-methyl position could yield the desired product. Alternatively, a synthetic strategy could commence with a protected p-hydroxyphenylacetonitrile derivative and build the side chain, introducing the amino group at a later stage.

It is important to note that any proposed synthetic route would require significant optimization of reaction conditions, purification methods (such as column chromatography), and thorough analytical characterization (including NMR, mass spectrometry, and HPLC) to confirm the identity and purity of the final compound.

Quantification of this compound in Human Plasma by HPLC-MS/MS

The following protocol is a representative method for the simultaneous determination of venlafaxine and its metabolites, including this compound, in human plasma. This method is based on principles described in the scientific literature.

3.2.1. Materials and Reagents

-

This compound reference standard

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound or another suitable molecule not present in the sample)

-

Human plasma (blank, for calibration and quality control)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode) or liquid-liquid extraction solvents (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

3.2.2. Sample Preparation (Solid-Phase Extraction)

-

Precondition the SPE cartridge: Sequentially wash the C8 SPE cartridge with methanol followed by ultrapure water.

-

Sample Loading: To 500 µL of human plasma, add the internal standard. Vortex briefly and load the mixture onto the preconditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute the analytes from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for HPLC-MS/MS analysis.

3.2.3. HPLC-MS/MS Conditions

| Parameter | Representative Value |

| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |

| Column | A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Flow Rate | 0.3 mL/min. |

| Gradient Elution | A suitable gradient program to separate the analytes. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B). |

| Injection Volume | 5-10 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |

| Ionization Mode | Positive ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds. |

| Collision Energy | Optimized for each MRM transition. |

3.2.4. Data Analysis Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.

Logical Workflow for Method Development

The development of a robust analytical method for this compound quantification follows a logical progression of steps to ensure accuracy, precision, and reliability.

Conclusion

This technical guide has provided essential information on the molecular formula, weight, and metabolic context of this compound. The outlined HPLC-MS/MS protocol offers a robust framework for its quantification in biological matrices, which is fundamental for advancing research in drug metabolism and pharmacokinetics. Further research into the development of a scalable and efficient synthesis protocol for this compound would be beneficial for its use as a reference standard and for further pharmacological investigation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N,O-Didesmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N,O-Didesmethylvenlafaxine (NODDV), a minor metabolite of the antidepressant drug venlafaxine (B1195380). The protocols are intended for use in research, clinical, and drug development settings.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor. It is extensively metabolized in the liver to several metabolites, including the major active metabolite O-desmethylvenlafaxine (ODV) and other minor metabolites such as N-desmethylvenlafaxine (NDV) and this compound (NODDV)[1][2]. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated analytical methods for the precise measurement of NODDV in biological matrices, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

The quantification of NODDV, often in conjunction with venlafaxine and its other metabolites, is typically achieved using chromatographic techniques. LC-MS/MS is the preferred method due to its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples[3][4]. HPLC-UV methods, while generally less sensitive than LC-MS/MS, offer a more accessible and cost-effective alternative for certain applications[5][6].

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective LC-MS/MS method for the simultaneous quantification of venlafaxine and its five metabolites, including NODDV, in plasma.

Quantitative Data Summary

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| This compound (NODDV) | 0.200 - 20.0 | 0.200 | 3.5 - 8.1 | 5.4 - 9.2 | -6.0 to 4.5 |

| Venlafaxine (VEN) | 15.0 - 6000 | 15.0 | 1.8 - 4.5 | 2.9 - 6.1 | -4.3 to 3.1 |

| O-Desmethylvenlafaxine (ODV) | 1.00 - 400 | 1.00 | 2.1 - 5.3 | 3.8 - 7.5 | -5.1 to 2.8 |

| N-Desmethylvenlafaxine (NDV) | 5.00 - 2000 | 5.00 | 2.5 - 6.2 | 4.1 - 8.3 | -3.7 to 1.9 |

| N,N-Didesmethylvenlafaxine (NNDDV) | 1.00 - 400 | 1.00 | 3.1 - 7.8 | 4.9 - 9.5 | -4.8 to 3.5 |

| Hydroxyvenlafaxine (OHV) | 10.0 - 4000 | 10.0 | 2.8 - 5.9 | 3.5 - 7.9 | -2.9 to 2.2 |

Data synthesized from a validated method for simultaneous quantification in rat plasma, which is indicative for human plasma applications.[3] A multiplexed assay in human plasma reported an analytical measuring range of 5-800 ng/mL for NODDV.[4]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 50 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., venlafaxine-d6).

-

Vortex mix for 10 seconds.

-

Add 25 µL of 1 M sodium hydroxide (B78521) solution and vortex.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

HPLC System: Agilent 1200 Series or equivalent.

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm)[3].

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow Diagram

Caption: LC-MS/MS analytical workflow for this compound.

Application Note 2: Quantification of this compound in Human Plasma by HPLC-UV

This protocol provides a less sensitive but more accessible HPLC-UV method for the simultaneous determination of venlafaxine and its major metabolites. This method is suitable for pharmacokinetic studies where higher concentrations are expected.

Quantitative Data Summary

| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| This compound (NODDV) | 1 - 300 | 1 | 1.8 - 14.1 | 3.5 - 12.8 | -5.0 to 6.2 |

| Venlafaxine (VEN) | 1 - 300 | 1 | 2.1 - 11.5 | 4.2 - 10.1 | -4.3 to 5.5 |

| O-Desmethylvenlafaxine (ODV) | 1 - 300 | 1 | 2.5 - 13.2 | 3.8 - 11.7 | -3.8 to 4.9 |